molecular formula C29H24N4O7 B3718223 ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

Cat. No.: B3718223
M. Wt: 540.5 g/mol
InChI Key: QEKBTOWOECXSGO-MKPRBOJYSA-N
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Description

Ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that features multiple functional groups, including an ester, hydrazone, and indole moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the benzodioxole group: This step might involve a coupling reaction, such as Suzuki or Heck coupling, to attach the benzodioxole moiety to the indole core.

    Formation of the hydrazone linkage: This can be done by reacting the indole derivative with a hydrazine derivative under mild conditions.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzodioxole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action of ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indomethacin and tryptophan.

    Hydrazone derivatives: Compounds like isoniazid and hydralazine.

    Benzodioxole derivatives: Compounds like piperonyl butoxide and safrole.

Uniqueness

The uniqueness of ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate lies in its combination of multiple functional groups, which can confer a wide range of biological activities and synthetic utility.

Properties

IUPAC Name

ethyl 2-[3-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]diazenyl]-2-hydroxyindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O7/c1-2-38-25(34)16-33-22-11-7-6-10-20(22)26(29(33)37)31-32-28(36)21(30-27(35)19-8-4-3-5-9-19)14-18-12-13-23-24(15-18)40-17-39-23/h3-15,37H,2,16-17H2,1H3,(H,30,35)/b21-14+,32-31?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKBTOWOECXSGO-MKPRBOJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Reactant of Route 2
ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Reactant of Route 3
ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Reactant of Route 4
ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Reactant of Route 5
ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Reactant of Route 6
ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

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